2-Fluoro-5-(trifluoromethoxy)phenylacetonitrile
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Overview
Description
2-Fluoro-5-(trifluoromethoxy)phenylacetonitrile: is an organic compound with the molecular formula C9H5F4NO and a molecular weight of 219.14 g/mol . This compound is characterized by the presence of a fluoro group and a trifluoromethoxy group attached to a phenyl ring, along with an acetonitrile group. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(trifluoromethoxy)phenylacetonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated aromatic compound.
Nitrile Formation:
Trifluoromethoxylation: The trifluoromethoxy group is introduced using a suitable trifluoromethylating agent under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-(trifluoromethoxy)phenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles such as amines and thiols are used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation.
Reducing Agents: Reducing agents such as lithium aluminum hydride are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce corresponding oxides .
Scientific Research Applications
2-Fluoro-5-(trifluoromethoxy)phenylacetonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(trifluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets. The fluoro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The acetonitrile group can participate in nucleophilic and electrophilic interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
2-Fluoro-5-(trifluoromethyl)phenylacetonitrile: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Fluoro-5-(trifluoromethoxy)phenylisocyanate: Contains an isocyanate group instead of an acetonitrile group.
2-Fluoro-5-(trifluoromethoxy)phenylisothiocyanate: Contains an isothiocyanate group instead of an acetonitrile group.
Uniqueness: 2-Fluoro-5-(trifluoromethoxy)phenylacetonitrile is unique due to the presence of both fluoro and trifluoromethoxy groups, which impart distinct chemical properties and reactivity. These groups can influence the compound’s stability, solubility, and interactions with other molecules, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-[2-fluoro-5-(trifluoromethoxy)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO/c10-8-2-1-7(15-9(11,12)13)5-6(8)3-4-14/h1-2,5H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFVCDAKICJOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CC#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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